Cas no 2138508-63-9 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide)

2-(4-Amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide is a specialized triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,2,3-triazole core functionalized with an amino group, enhancing its reactivity and potential for further derivatization. The inclusion of a 2-methylpropylamide moiety contributes to improved solubility and bioavailability. This compound is of interest due to its ability to serve as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies in drug discovery.
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide structure
2138508-63-9 structure
Product Name:2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide
CAS No:2138508-63-9
MF:C9H17N5O
MW:211.264180898666
CID:6069399
PubChem ID:165956296
Update Time:2025-06-11

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide
    • EN300-1113610
    • 2138508-63-9
    • Inchi: 1S/C9H17N5O/c1-6(2)4-11-9(15)7(3)14-5-8(10)12-13-14/h5-7H,4,10H2,1-3H3,(H,11,15)
    • InChI Key: BKAGEXWHOLQEDQ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N1C=C(N)N=N1)NCC(C)C

Computed Properties

  • Exact Mass: 211.14331018g/mol
  • Monoisotopic Mass: 211.14331018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 85.8Ų

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide Pricemore >>

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2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide Related Literature

Additional information on 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide

Introduction to 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide (CAS No. 2138508-63-9)

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide, also known by its CAS number 2138508-63-9, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and structural versatility. The unique combination of an amino group and a triazole ring in its structure makes it a promising candidate for various pharmaceutical developments.

The chemical structure of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide is characterized by a central 1,2,3-triazole ring linked to an amino group and an amide functional group. The presence of the amino group enhances the compound's solubility and reactivity, while the triazole ring provides stability and bioavailability. These properties make it an attractive molecule for drug design and development.

Recent studies have explored the biological activities of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

In addition to its anti-inflammatory properties, 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide has also been investigated for its antimicrobial activity. Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.

The pharmacokinetic profile of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide has been studied to evaluate its suitability for therapeutic use. Preclinical studies have shown that it has good oral bioavailability and a favorable half-life, making it a viable candidate for oral administration. Furthermore, the compound has demonstrated low toxicity in animal models, suggesting a favorable safety profile.

Clinical trials are currently underway to further investigate the efficacy and safety of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. These trials are essential for determining the optimal dosing regimens and identifying any potential side effects.

The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide involves several well-established chemical reactions. One common approach is the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a highly efficient method for forming 1,2,3-triazoles. This reaction is known for its high yield and selectivity, making it a preferred method in both academic and industrial settings.

The potential applications of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide extend beyond anti-inflammatory and antimicrobial uses. Recent studies have explored its potential as an antiviral agent against various viral infections. Preliminary data suggest that this compound can inhibit viral replication by interfering with key viral enzymes or pathways.

In conclusion, 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide (CAS No. 2138508-63-9) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it a promising candidate for further development in the pharmaceutical industry. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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